molecular formula C8H10N2O3S B182924 Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 350996-94-0

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B182924
CAS No.: 350996-94-0
M. Wt: 214.24 g/mol
InChI Key: VHKVKXQMRTVIML-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring Thiophenes are sulfur-containing five-membered rings that are widely recognized for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-amino-4-methylthiophene-3-carboxylate with carbamoyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Recrystallization is frequently employed for purification .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism by which Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKVKXQMRTVIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345237
Record name Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-94-0
Record name Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350996-94-0
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